Comprehensive Spectroscopic Characterization: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine
Comprehensive Spectroscopic Characterization: Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine (CAS: 66300-62-7). It is designed to assist analytical chemists and synthetic researchers in the structural validation and quality control of this pharmaceutical intermediate.[1]
Executive Summary & Structural Context
Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is a diamine building block characterized by a saturated piperidine heterocycle and a secondary acyclic amine. It serves as a critical intermediate in the synthesis of neuroactive ligands, particularly those targeting muscarinic or histaminergic receptors.
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IUPAC Name: N-Ethyl-1-(1-methylpiperidin-2-yl)methanamine
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CAS Number: 66300-62-7[2]
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Molecular Formula: C
H N [3]
Structural Visualization
The molecule possesses a chiral center at the C2 position of the piperidine ring. While often synthesized as a racemate, the spectroscopic data below applies to the free base form.
Figure 1: Connectivity of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine highlighting the N-heterocycle and acyclic amine chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is dominated by the conformational dynamics of the piperidine ring (chair conformation) and the N-methyl group.
Experimental Protocol (1H & 13C)
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Solvent: CDCl
(Deuterated Chloroform) is preferred to prevent amine proton exchange broadening observed in D O or MeOD. -
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[4]
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Concentration: 10–15 mg in 0.6 mL solvent.
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Pulse Sequence: Standard 1D proton with 30° pulse angle; 13C proton-decoupled (CPD).
Predicted H NMR Data (400 MHz, CDCl )
Note: Chemical shifts are representative of the free base. Hydrochloride salts will exhibit significant downfield shifts (~0.5–1.0 ppm) for alpha-protons.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Et-CH | 1.10 | Triplet ( | 3H | Terminal methyl of ethyl group. |
| Ring C3,4,5 | 1.20 – 1.75 | Multiplet (Complex) | 6H | Overlapping methylene protons of the piperidine backbone. |
| Ring C2-H | 1.95 | Multiplet | 1H | Methine proton at the chiral center; shielded by lone pair. |
| N-CH | 2.24 | Singlet | 3H | Characteristic sharp singlet of N-methyl piperidine. |
| Sidechain CH | 2.45 – 2.55 | Multiplet | 2H | Exocyclic methylene (C |
| Et-CH | 2.62 | Quartet ( | 2H | Methylene of the ethyl group. |
| Ring C6-H | 2.85 | Broad Doublet | 1H | Equatorial proton at C6; deshielded by nitrogen anisotropy. |
| NH | 1.5 – 2.0 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/water content. |
Predicted C NMR Data (100 MHz, CDCl )
The
| Carbon Environment | Shift ( | Type | Notes |
| Et-CH | 15.2 | CH | Typical terminal ethyl. |
| Ring C4 | 24.5 | CH | Furthest from nitrogen. |
| Ring C3/C5 | 29.8 / 25.6 | CH | C3 is slightly deshielded due to proximity to C2 substituent. |
| N-CH | 43.1 | CH | Diagnostic N-methyl signal. |
| Et-CH | 44.2 | CH | Ethyl methylene attached to amine. |
| Sidechain C | 52.8 | CH | Linker between ring and ethylamine. |
| Ring C6 | 57.4 | CH | Alpha to ring nitrogen. |
| Ring C2 | 62.1 | CH | Chiral center; most deshielded methine. |
Mass Spectrometry (MS)
The mass spectrum of 1,2-disubstituted piperidines is governed by
Ionization Protocol
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Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).
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Inlet Temp: 250°C.
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Source Temp: 230°C.
Fragmentation Analysis (EI-MS)
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Molecular Ion (M
): 156 (Weak intensity, typical for aliphatic amines). -
Base Peak: The fragmentation is driven by the stability of the iminium ion formed from the piperidine ring.
Primary Fragmentation Pathway:
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-Cleavage (Ring): Loss of the C2-sidechain is a dominant pathway for N-methylpiperidines, generating the
-methyl-tetrahydropyridinium ion ( 98). - -Cleavage (Sidechain): Cleavage between the exocyclic methylene and the secondary nitrogen.
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Infrared (IR) Spectroscopy
IR analysis is useful for confirming the presence of the secondary amine and the lack of carbonyl impurities (e.g., from incomplete reduction of an amide precursor).
Key Absorbance Bands (ATR-FTIR)
| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |
| 3300 – 3350 | N-H Stretch | Weak/Broad | Diagnostic for secondary amine. |
| 2930 – 2950 | C-H Stretch (asym) | Strong | Alkyl chains (ethyl and ring). |
| 2700 – 2800 | Bohlmann Bands | Medium | Critical Feature: Indicates C-H bonds anti-periplanar to N-lone pairs; confirms trans-fused chair conformation in piperidines. |
| 1450 – 1470 | CH | Medium | Ring and chain methylenes. |
| 1100 – 1150 | C-N Stretch | Medium | Aliphatic C-N bonds. |
Quality Control & Impurity Profile
When analyzing this compound, researchers must be vigilant for specific impurities arising from the synthesis (typically reductive amination).
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Over-Alkylation: Presence of N,N-diethyl species.
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Detection: Check MS for
184 (M+28).
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Unreduced Intermediate: Presence of the imine or amide.
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Detection: Strong IR band at 1650–1690 cm
(C=N or C=O).
-
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Water Content: Being a diamine, the compound is hygroscopic.
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Detection: Broad O-H stretch in IR (~3400 cm
) and water peak in NMR (variable shift).
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References
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Rubin, M., & Gevorgyan, V. (2001). Synthesis of Piperidines and Dehydropiperidines. Chemical Reviews. Link
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] Link
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
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ChemicalBook. (n.d.). Ethyl[(1-methylpiperidin-2-yl)methyl]amine Product Entry. Retrieved February 28, 2026. Link
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- 2. ETHYL[(1-METHYLPIPERIDIN-2-YL)METHYL]AMINE price,buy ETHYL[(1-METHYLPIPERIDIN-2-YL)METHYL]AMINE - chemicalbook [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
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- 5. 1-Ethyl-2-methylpiperidine | C8H17N | CID 522625 - PubChem [pubchem.ncbi.nlm.nih.gov]
